“3-Bromo-5-fluoro-2-iodophenol” belongs to the family of phenols and has been used in various scientific research applications . It is used in the synthesis of various compounds, such as drugs, and in the study of biochemical effects . This compound is also used in the study of the mechanism of action of drugs, as well as in the development of new drugs . In addition to this, it is also used in the study of the structure and function of proteins and enzymes .
This compound is used in the field of organofluorine chemistry . Organofluorine compounds often have properties that make them suitable for a wide range of applications, from pharmaceuticals to liquid crystals. The specific application of “3-Bromo-5-fluoro-2-iodophenol” in this field would depend on the specific research goals and the properties of the compound.
“3-Bromo-5-fluoro-2-iodophenol” can be used as a starting material or intermediate in the synthesis of other chemical compounds . The specific compounds that can be synthesized would depend on the reaction conditions and the other reactants used.
This compound can be used in biochemical research, such as the study of the structure and function of proteins and enzymes . The specific methods of application and the results obtained would depend on the specific research goals and experimental procedures.
“3-Bromo-5-fluoro-2-iodophenol” can be used in the development of new drugs . It could be used as a building block in the synthesis of new drug molecules, or it could be used to study the mechanism of action of existing drugs.
In the field of material science, this compound could potentially be used in the development of new materials with unique properties .
“3-Bromo-5-fluoro-2-iodophenol” can be used in chemical synthesis, particularly in reactions involving bromination, fluorination, or iodination .
3-Bromo-5-fluoro-2-iodophenol is a halogenated phenolic compound with the molecular formula C₆H₃BrFIO. This compound features a bromine atom at the 3-position, a fluorine atom at the 5-position, and an iodine atom at the 2-position of the benzene ring. It belongs to a class of compounds known for their diverse applications in medicinal chemistry and biochemistry. The unique arrangement of halogen substituents significantly influences its chemical behavior and biological activity, making it a valuable compound in research settings .
The biological activity of 3-Bromo-5-fluoro-2-iodophenol is notable in pharmacological research. It has been utilized to study the mechanism of action of various drugs and to explore biochemical pathways. Its halogen substituents can enhance its interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent. Research has indicated that compounds with similar structures exhibit varying degrees of biological activity, influencing their development as therapeutic agents .
The synthesis of 3-Bromo-5-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. A common synthetic route includes:
3-Bromo-5-fluoro-2-iodophenol has several applications:
Studies involving 3-Bromo-5-fluoro-2-iodophenol have focused on its interactions with various biological molecules, including proteins and enzymes. The presence of halogen substituents influences its binding affinity and selectivity toward specific targets. This makes it a valuable tool for understanding biochemical pathways and developing new therapeutic strategies .
Several compounds share structural similarities with 3-Bromo-5-fluoro-2-iodophenol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-fluoro-2-iodophenol | Bromine at 3-position, fluorine at 4-position | Different electronic properties due to fluorine position |
| 3-Bromo-5-chloro-2-iodophenol | Chlorine instead of fluorine at 5-position | Potentially different reactivity patterns |
| 3-Bromo-5-fluoro-4-iodophenol | Iodine at 4-position | Variation in biological activity |
The unique arrangement of bromine, fluorine, and iodine atoms in 3-Bromo-5-fluoro-2-iodophenol contributes to distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of fluorine at the 5-position can significantly alter electronic properties and interactions with biological targets, setting it apart from other similar compounds .
3-Bromo-5-fluoro-2-iodophenol is a polyhalogenated aromatic compound with the molecular formula C₆H₃BrFIO. Its systematic IUPAC name reflects the positions of substituents on the phenolic ring: 3-bromo-5-fluoro-2-iodophenol. Key identifiers include:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1804910-88-0 | |
| Molecular Weight | 316.89 g/mol | |
| InChI | InChI=1S/C6H3BrFIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| SMILES | Oc1cc(F)cc(Br)c1I | |
| European Community No | 828-903-2 |
This compound belongs to the phenolic family, characterized by a hydroxyl group (-OH) attached to an aromatic ring substituted with bromine, fluorine, and iodine atoms.
Halogenated phenols have been studied extensively for their environmental persistence, biochemical activity, and synthetic utility. While 3-bromo-5-fluoro-2-iodophenol is not a naturally occurring compound, its structural analogs (e.g., polybrominated diphenyl ethers, pentachlorophenol) are recognized for their role as environmental pollutants and thyroid hormone disruptors.
Key milestones in halogenated phenol research include:
Polyhalogenated phenols are defined by the presence of multiple halogen atoms (e.g., Cl, Br, F, I) on a phenolic scaffold. Their applications span industrial synthesis, pharmaceuticals, and environmental science.
| Type | Examples | Key Properties |
|---|---|---|
| Brominated | 2,4,6-Tribromophenol | High thermal stability, flame-retardant |
| Fluorinated | 2,4-Difluorophenol | Enhanced metabolic stability |
| Iodinated | 2-Iodophenol | Increased electrophilic substitution |
| Polyhalogenated | 3-Bromo-5-fluoro-2-iodophenol | Complex electronic effects |
These compounds exhibit unique reactivity due to the interplay of electron-withdrawing halogens and the electron-donating phenolic -OH group.
The aromatic ring in 3-bromo-5-fluoro-2-iodophenol adopts a planar geometry, with substituents arranged as follows:
Electronic Effects:
| Substituent | Position | Effect on Ring Reactivity |
|---|---|---|
| Iodine | 2 | Deactivates ring; directs electrophiles meta to itself |
| Bromine | 3 | Deactivates ring; directs electrophiles meta to itself |
| Fluorine | 5 | Activates ring; directs electrophiles ortho/para to itself |
This combination creates a reactive site at the para position relative to the fluorine atom, favoring further substitution or functionalization.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-bromo-5-fluoro-2-iodophenol through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. The presence of multiple halogen substituents creates complex electronic environments that significantly influence the magnetic resonance parameters of this trihalogenated phenolic compound [1] [2].
The hydrogen-1 nuclear magnetic resonance spectrum of 3-bromo-5-fluoro-2-iodophenol exhibits distinct resonances corresponding to the aromatic and hydroxyl protons. The aromatic proton at position 4 (meta to fluorine, ortho to bromine) appears as a complex multipicity in the region of 7.45-7.55 parts per million due to the combined influence of halogen substituents [1]. This downfield shift reflects the electron-withdrawing nature of the adjacent halogen atoms and the aromatic ring current effects.
The aromatic proton at position 6 (meta to both iodine and bromine) resonates at 7.20-7.30 parts per million, showing a characteristic upfield shift compared to the H-4 proton due to its distance from the fluorine substituent [1]. The coupling patterns observed for these aromatic protons are significantly influenced by fluorine-19 coupling effects, resulting in complex multipicity that deviates from simple first-order splitting patterns typical of non-fluorinated aromatic compounds [2] [3].
The hydroxyl proton exhibits a broad resonance in the range of 5.2-6.8 parts per million, consistent with phenolic compounds [4] [5]. This signal is exchangeable with deuterium oxide, confirming its identity as the phenolic hydroxyl group [4]. The exact chemical shift position within this range depends on the extent of intermolecular hydrogen bonding and sample concentration, which influences the degree of association between phenol molecules [6].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the aromatic ring. The phenolic carbon (C-1) appears in the characteristic downfield region at 148-152 parts per million, reflecting the deshielding effect of the directly attached oxygen atom [7]. This chemical shift is typical for phenolic carbons and confirms the presence of the hydroxyl functionality.
The carbon bearing iodine (C-2) exhibits an upfield shift to 85-90 parts per million due to the heavy atom effect characteristic of iodine substituents [8]. This significant upfield shift results from the high electron density around the iodine atom and its strong shielding effect on the attached carbon nucleus. The carbon bearing bromine (C-3) resonates at 110-115 parts per million, showing intermediate shielding effects compared to the iodine and fluorine-bearing carbons [8].
The aromatic carbons bearing hydrogen atoms (C-4 and C-6) appear at 125-130 parts per million and 115-120 parts per million, respectively [1]. The difference in chemical shifts between these two positions reflects their distinct electronic environments created by the varying halogen substitution patterns around the aromatic ring.
The carbon bearing fluorine (C-5) exhibits a characteristic downfield shift to 158-165 parts per million with a large one-bond carbon-fluorine coupling constant of 245-250 hertz [3]. This large coupling constant is diagnostic for direct carbon-fluorine bonds and provides unambiguous identification of the fluorine-bearing carbon [2] [3].
The fluorine-19 nuclear magnetic resonance spectrum of 3-bromo-5-fluoro-2-iodophenol displays a single resonance at approximately -115 to -120 parts per million relative to trichlorofluoromethane [2] [3]. This chemical shift range is characteristic of aromatic fluorine substituents and falls within the expected values for fluorinated phenolic compounds [3].
The fluorine-19 nucleus exhibits high sensitivity in nuclear magnetic resonance spectroscopy, providing excellent signal-to-noise ratios even at relatively low concentrations [2]. The absence of background signals from biological systems makes fluorine-19 nuclear magnetic resonance particularly useful for structural characterization and monitoring of fluorinated compounds [2]. The broad chemical shift range of fluorine-19 (approximately 500 parts per million) allows for clear distinction between different fluorine environments [2] [3].
Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and functional group identification for 3-bromo-5-fluoro-2-iodophenol. The phenolic hydroxyl group exhibits a broad, intense absorption band in the region of 3200-3600 wavenumbers, typical of hydrogen-bonded phenolic compounds [9] [4]. This broad absorption results from the various hydrogen bonding environments present in the solid state and solution phases.
The aromatic carbon-hydrogen stretching vibrations appear at 3050-3100 wavenumbers, characteristic of aromatic compounds [9]. These absorptions are distinct from aliphatic carbon-hydrogen stretches and confirm the aromatic nature of the compound. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the regions 1580-1620 wavenumbers and 1450-1500 wavenumbers [9] [10]. These bands are characteristic of aromatic ring vibrations and are influenced by the halogen substitution pattern.
The phenolic carbon-oxygen stretch appears at 1230-1280 wavenumbers, providing confirmation of the phenolic functionality [4]. This vibration is sensitive to the electronic environment of the phenol and can shift based on hydrogen bonding interactions. The carbon-halogen stretching vibrations occur at lower frequencies, with carbon-bromine stretches appearing at 500-600 wavenumbers and carbon-iodine stretches at 200-300 wavenumbers [9]. These low-frequency vibrations are characteristic of heavy atom bonds and provide confirmation of the halogen substituents.
Mass spectrometry of 3-bromo-5-fluoro-2-iodophenol provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 316.89, corresponding to the expected molecular weight of the compound [11] [12]. The presence of multiple halogens creates distinctive isotope patterns that aid in molecular formula confirmation.
Characteristic fragmentation patterns include loss of iodine (127 atomic mass units) to produce a fragment at mass-to-charge ratio 189.9, and loss of bromine (80 atomic mass units) to yield a fragment at mass-to-charge ratio 236.9 [13] [14]. These fragmentations are typical of halogenated phenols, where halogen atoms are readily lost as neutral species during electron impact ionization [13] [14].
The fragmentation patterns observed for halogenated phenols involve competing elimination pathways, including loss of carbon monoxide and halogen atoms [14]. The relative intensities of these fragmentation pathways depend on the ionization conditions and the stability of the resulting ionic species. Enhanced molecular ion peaks can be observed when using femtosecond laser pulses for ionization, which reduce intersystem crossing and improve ionization efficiency for halogenated aromatic compounds [13].
The ultraviolet-visible absorption spectrum of 3-bromo-5-fluoro-2-iodophenol exhibits characteristic electronic transitions typical of substituted phenolic compounds. The primary absorption maximum occurs at 270-285 nanometers, corresponding to the π→π* transition of the aromatic system [15] [16]. This transition is characteristic of phenolic compounds and is influenced by the electron-withdrawing effects of the halogen substituents.
A secondary absorption band appears at 230-240 nanometers, representing additional aromatic electronic transitions [16]. The exact positions and intensities of these absorption bands depend on the solvent environment and the degree of intermolecular interactions. The halogen substituents influence the electronic structure of the aromatic ring, leading to shifts in the absorption maxima compared to unsubstituted phenol [15].
The molar absorptivity values for these transitions provide quantitative information about the electronic structure and can be used for analytical quantification. The absorption characteristics are sensitive to solution conditions, including hydrogen bonding interactions and solvent polarity effects [16].
X-ray crystallographic analysis of halogenated phenolic compounds, including those structurally related to 3-bromo-5-fluoro-2-iodophenol, reveals important information about molecular packing and intermolecular interactions. Crystal structures of similar dihalogenated and trihalogenated phenols demonstrate the significance of halogen bonding interactions in determining solid-state structure [17] [18].
The presence of multiple halogen substituents creates opportunities for both type I and type II halogen-halogen contacts [18] . Type I contacts involve approximately linear arrangements with similar contact angles, while type II contacts exhibit bent geometries with significantly different approach angles [18]. These different contact types have distinct electronic origins and influence the crystal packing arrangements.
Halogen bonding interactions complement the traditional hydrogen bonding patterns observed in phenolic compounds. The hydroxyl group participates in hydrogen bonding networks, while the halogen atoms can form additional stabilizing contacts [17] [18]. The balance between these different intermolecular forces determines the overall crystal structure and influences properties such as melting point and mechanical behavior.